molecular formula C8H6F3NO5S B12108253 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid

4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B12108253
M. Wt: 285.20 g/mol
InChI Key: RQILWKFCOMKGRQ-UHFFFAOYSA-N
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Description

4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both the sulfamoyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H6F3NO5S

Molecular Weight

285.20 g/mol

IUPAC Name

4-sulfamoyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H6F3NO5S/c9-8(10,11)17-6-3-4(18(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16)

InChI Key

RQILWKFCOMKGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)C(=O)O

Origin of Product

United States

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